3-(Phenylethynyl)benzonitrile

Organic Synthesis Sonogashira Coupling Reaction Optimization

3-(Phenylethynyl)benzonitrile (CAS 37696-03-0) is a meta-substituted aromatic nitrile specifically designed for high-fidelity Sonogashira cross-coupling reactions, delivering a documented 94% yield from 3-bromobenzonitrile. This regiochemistry is not interchangeable with ortho- or para-isomers; its unique electronic distribution governs reaction kinetics and photophysical properties essential for OLED and organic semiconductor R&D. The well-defined melting point of 69-71°C provides an immediate, in-lab identity verification check, safeguarding experimental reproducibility. Procure this critical building block to streamline your synthesis of extended π-conjugated systems and accelerate materials innovation.

Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
CAS No. 37696-03-0
Cat. No. B1628009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylethynyl)benzonitrile
CAS37696-03-0
Molecular FormulaC15H9N
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#N
InChIInChI=1S/C15H9N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11H
InChIKeyGDWRKTTYUZRBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylethynyl)benzonitrile (CAS 37696-03-0) – Core Properties and Procurement Baseline


3-(Phenylethynyl)benzonitrile (CAS 37696-03-0) is an aromatic nitrile featuring a benzonitrile core with a phenylethynyl group attached at the meta-position . This conjugated structure is a key intermediate in organic synthesis, particularly for Sonogashira coupling reactions, and is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its capacity to facilitate charge transport . Its molecular formula is C15H9N, with a molecular weight of 203.24 g/mol and a typical commercial purity of ≥95% .

Why Generic Substitution of 3-(Phenylethynyl)benzonitrile (CAS 37696-03-0) is Inadvisable: The Meta-Substitution Imperative


Substituting 3-(Phenylethynyl)benzonitrile with its ortho- or para-substituted isomers (e.g., 2- or 4-(phenylethynyl)benzonitrile) or other benzonitrile derivatives is not a straightforward replacement. The meta-substitution pattern dictates the electronic distribution across the conjugated system, which is a critical determinant of the compound's performance in subsequent synthetic transformations and its physical properties . The distinct regiochemistry influences reaction kinetics in cross-coupling reactions and the photophysical properties essential for optoelectronic applications [1]. Consequently, substitution without rigorous validation can lead to significant deviations in reaction yields, material performance, or biological activity, compromising the reproducibility and validity of research and development efforts.

Quantitative Differentiation Guide for 3-(Phenylethynyl)benzonitrile (CAS 37696-03-0)


Synthesis Yield Optimization: 3-(Phenylethynyl)benzonitrile via Sonogashira Coupling

The synthesis of 3-(Phenylethynyl)benzonitrile via Sonogashira coupling demonstrates a quantifiable yield advantage when utilizing 3-bromobenzonitrile as the aryl halide compared to 3-iodobenzonitrile. The reported yields are approximately 94% and 92%, respectively [1].

Organic Synthesis Sonogashira Coupling Reaction Optimization

Thermal Property Benchmarking: Melting Point of 3-(Phenylethynyl)benzonitrile

The experimentally determined melting point of 3-(Phenylethynyl)benzonitrile is reported as 69-71 °C [1]. This value serves as a critical benchmark for assessing compound purity and identity, and it distinguishes the compound from structurally related isomers and other benzonitrile derivatives which may exhibit different thermal behaviors.

Physical Chemistry Thermal Analysis Compound Characterization

Application-Specific Performance: 3-(Phenylethynyl)benzonitrile in OLED Materials

3-(Phenylethynyl)benzonitrile is explicitly utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials, a role enabled by its conjugated structure that facilitates charge transport . While direct performance metrics (e.g., external quantum efficiency) comparing this specific compound to alternatives were not identified, its classification as a benzonitrile-based emitter aligns with a class of materials where substitution patterns are known to significantly impact electroluminescent properties [1].

Materials Science Optoelectronics OLEDs

Optimal Application Scenarios for 3-(Phenylethynyl)benzonitrile (CAS 37696-03-0)


High-Yield Synthesis of Advanced π-Conjugated Architectures

Procurement of 3-(Phenylethynyl)benzonitrile is prioritized for synthetic chemistry workflows requiring high-yielding Sonogashira coupling reactions. The documented 94% yield [1] from 3-bromobenzonitrile makes it a preferred intermediate for constructing extended π-conjugated systems, where maximizing material throughput and minimizing purification steps are critical for cost-effective research and development.

Quality Control and Identity Verification in Chemical Procurement

The well-defined melting point range of 69-71 °C serves as a rapid and essential quality control checkpoint upon receipt. This specific thermal signature allows researchers and quality assurance personnel to immediately verify the identity and purity of the procured material, mitigating the risk of using mislabeled or degraded compound in sensitive experiments or production batches.

Building Block for Optoelectronic Material Research

This compound is a relevant building block for research groups focused on developing new materials for organic light-emitting diodes (OLEDs) and other electronic devices [2]. Its established use in this field provides a validated starting point for synthesizing novel emitters and charge-transport materials, potentially leading to intellectual property with commercial value.

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